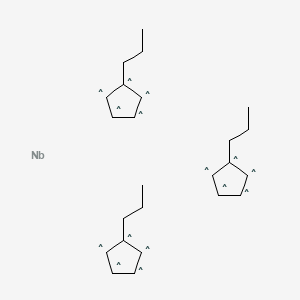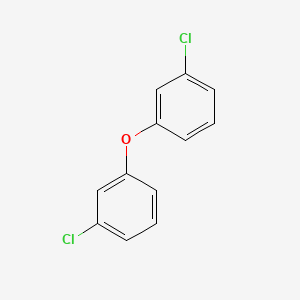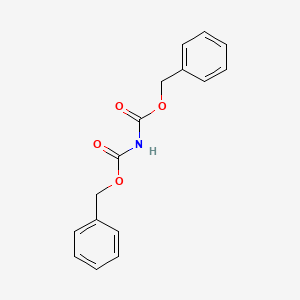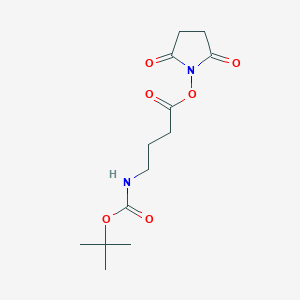![molecular formula C13H15BrN2O B3150514 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile CAS No. 690265-40-8](/img/structure/B3150514.png)
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile
Descripción general
Descripción
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile (5-Br-2-PBEB) is an organic compound that has recently been studied for its potential applications in scientific research. 5-Br-2-PBEB is a member of the class of compounds known as nitriles, and is composed of a bromo substituent on the five-position of the benzene ring, and an ethoxy substituent on the two-position of the pyrrolidine ring. 5-Br-2-PBEB has been studied for its potential applications in drug design, chemical synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile has been studied for its potential applications in scientific research. It has been used in the design of new drugs, as a starting material for the synthesis of other compounds, and as a model compound for the study of biochemical and physiological effects. In addition, this compound has been used in the study of enzyme-catalyzed reactions and the development of new catalysts.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile is not well understood. However, it is thought to act as a substrate for enzymes, and may be involved in the catalysis of chemical reactions. In addition, this compound may be involved in the modulation of biochemical and physiological processes, such as the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound may be involved in the regulation of cell proliferation and apoptosis. In addition, this compound may be involved in the modulation of gene expression and the regulation of metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile for lab experiments include its low cost and ease of synthesis. In addition, this compound is a relatively stable compound, and does not require special handling or storage conditions. The main limitation of this compound for lab experiments is its lack of specificity, as it has been found to interact with a variety of enzymes and biochemical processes.
Direcciones Futuras
The potential future directions for 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile include the development of new drugs, the study of enzyme-catalyzed reactions, the development of new catalysts, and the study of its biochemical and physiological effects. In addition, this compound could be used to study the regulation of gene expression and metabolic pathways, and to develop new methods for drug delivery. Finally, this compound could be used in the development of new materials for use in biotechnology and nanotechnology.
Propiedades
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-12-3-4-13(11(9-12)10-15)17-8-7-16-5-1-2-6-16/h3-4,9H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPGODOWPHIFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



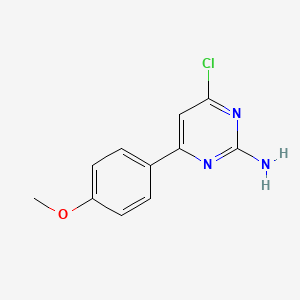

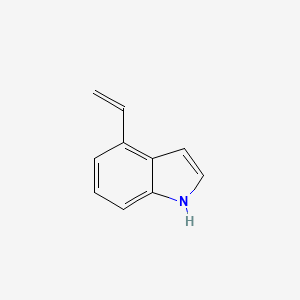

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)

![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)


